
2-Fluor-6-methoxy-3-methylphenylboronsäure
Übersicht
Beschreibung
2-Fluoro-6-methoxyphenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their versatility in various reactions, particularly in the Suzuki coupling .
Synthesis Analysis
While specific synthesis methods for 2-Fluoro-6-methoxy-3-methylphenylboronic acid were not found, boronic acids are typically synthesized through a process known as metal-catalyzed borylation . This involves the reaction of an aryl halide with a boron reagent in the presence of a metal catalyst .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-methoxyphenylboronic acid is C7H8BFO3 . It contains a boron atom bonded to two hydrogens and one oxygen atom, a fluorine atom, and a methoxy group attached to the phenyl ring .
Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-6-methoxyphenylboronic acid, are known for their use in Suzuki coupling reactions . They can also be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Physical And Chemical Properties Analysis
The melting point of 2-Fluoro-6-methoxyphenylboronic acid is between 117-122 °C . Its molecular weight is 169.95 .
Wissenschaftliche Forschungsanwendungen
2-Fluor-6-methoxy-3-methylphenylboronsäure: Eine umfassende Analyse:
Modulation von GABAA-Rezeptoren
Diese Verbindung wird als Reaktant zur Herstellung von funktionell selektiven allosterischen Modulatoren von GABAA-Rezeptoren verwendet. Diese Modulatoren sind wichtig für die potenzielle Behandlung neurologischer Erkrankungen wie Epilepsie, Angstzustände und Schlaflosigkeit .
Suzuki-Kreuzkupplungsreaktionen
Sie dient als wichtiges Reagenz in Suzuki-Kreuzkupplungsreaktionen, die weit verbreitet in der Synthese verschiedener organischer Verbindungen eingesetzt werden, darunter Pharmazeutika und Agrochemikalien .
Inhibition der Wee1-Kinase
Forscher verwenden diese Boronsäure bei der Synthese von Inhibitoren, die auf die Checkpoint-Kinase Wee1 abzielen, die eine wichtige Rolle bei der Zellzyklusregulation und Krebstherapie spielt .
Synthese von Boronsäureestern
Die Verbindung ist an der Herstellung von Boronsäureestern beteiligt, die wertvolle Zwischenprodukte in der organischen Synthese sind und für weitere chemische Umwandlungen verwendet werden können .
Regioselektive Suzuki-Kupplung
Sie wird in regioselektiven Suzuki-Kupplungsprozessen eingesetzt, die eine präzise Kontrolle über die Bildung von Biarylverbindungen mit spezifischen Substitutionssmustern ermöglichen .
Entwicklung von Hydroxysteroid-Dehydrogenase-Inhibitoren
Diese Boronsäure ist ein Vorläufer bei der Entwicklung von Inhibitoren für die 17β-Hydroxysteroid-Dehydrogenase vom Typ 1, ein Enzym, das mit der Regulation von Steroidhormonen und potenziellen therapeutischen Zielen für Krankheiten assoziiert ist .
Herstellung von axial-chiralen Biarylphosphonaten
Sie wurde in der asymmetrischen Suzuki-Kupplung, die durch Palladiumkomplexe katalysiert wird, verwendet, um axial-chirale Biarylphosphonate herzustellen, die Anwendungen in der asymmetrischen Synthese und Katalyse haben .
Umweltfreundlichkeit in der organischen Synthese
Aufgrund ihrer Stabilität und ihrer Toleranz gegenüber funktionellen Gruppen trägt diese Verbindung zu umweltfreundlichen Prozessen in der organischen Synthese bei, die mit den Prinzipien der grünen Chemie übereinstimmen .
Jede Anwendung zeigt die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung und industriellen Anwendungen.
MilliporeSigma - 2-Fluor-6-methoxyphenylboronsäure MilliporeSigma - 4-Methoxy-2-methylphenylboronsäure RSC - Auswahl von Borreagenzien für die Suzuki-Miyaura-Kupplung VWR - this compound
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-methoxy-3-methylphenylboronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2-Fluoro-6-methoxy-3-methylphenylboronic acid . This reaction is widely applied for carbon-carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The properties of boronic acids can vary widely, and their bioavailability would be influenced by factors such as their stability and reactivity .
Result of Action
The molecular and cellular effects of 2-Fluoro-6-methoxy-3-methylphenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of 2-Fluoro-6-methoxy-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the conditions under which Suzuki-Miyaura cross-coupling reactions are performed can impact the efficiency of these reactions .
Eigenschaften
IUPAC Name |
(2-fluoro-6-methoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODPGLYWAVVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234763 | |
| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-12-3 | |
| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




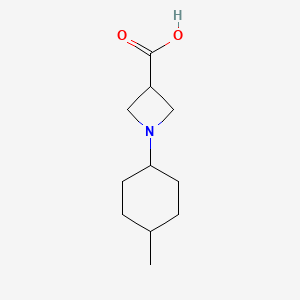
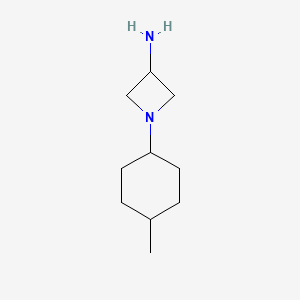
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)

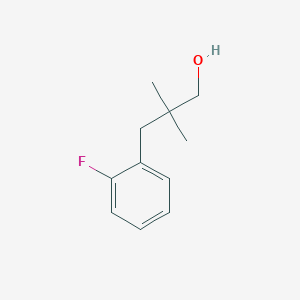

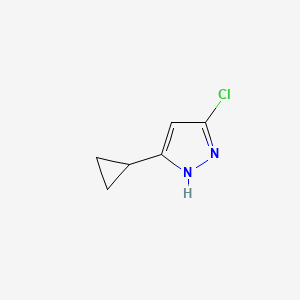
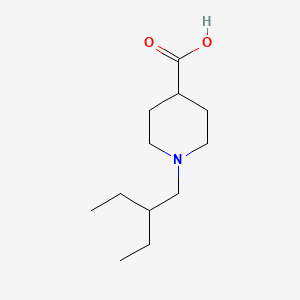


![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)
![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)